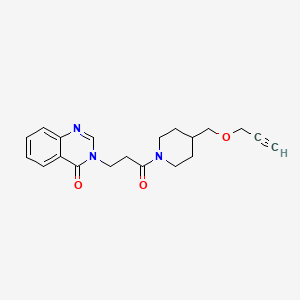
3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality 3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
A series of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline ring system, including structures similar to 3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one, were synthesized and evaluated for their antihypertensive effects. These compounds showed significant hypotensive activity in models of hypertension, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antifungal and Cardiotonic Applications
Some quinazolinone derivatives have demonstrated antifungal activities, suggesting their utility in developing antifungal treatments. The compounds were synthesized and showed efficacy against various fungal strains (Shivan & Holla, 2011). Additionally, 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, structurally related to the compound of interest, exhibited potent cardiotonic activity, indicating their potential in treating heart-related disorders (Nomoto et al., 1991).
Antimicrobial and Anti-inflammatory Potential
Further research into quinazolinone derivatives has revealed their antimicrobial and anti-inflammatory properties. Novel quinazoline-4-one/thione derivatives showed promising antimicrobial, analgesic, and anti-inflammatory activities, indicating their potential in developing treatments for infections and inflammatory conditions (Dash et al., 2017).
Antioxidant and Cytotoxic Activity
New polyphenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant and cytotoxic activities. These derivatives showed significant antioxidant activity and cytotoxicity against cancerous cell lines, highlighting their potential in developing antioxidant therapies and cancer treatments (Pele et al., 2022).
Antiviral and Insecticidal Applications
Quinazolinone derivatives have also been investigated for their antiviral activities, with some showing effectiveness against viruses such as the Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2008). Moreover, novel bis quinazolin-4(3H)-one derivatives exhibited insecticidal efficacy, suggesting their potential use in pest control (El-Shahawi et al., 2016).
properties
IUPAC Name |
3-[3-oxo-3-[4-(prop-2-ynoxymethyl)piperidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-13-26-14-16-7-10-22(11-8-16)19(24)9-12-23-15-21-18-6-4-3-5-17(18)20(23)25/h1,3-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBURDWCLEOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)
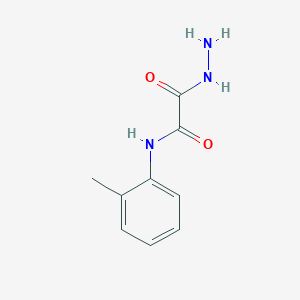
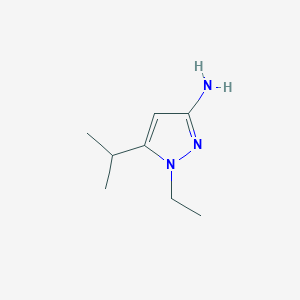
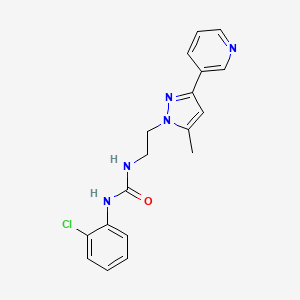

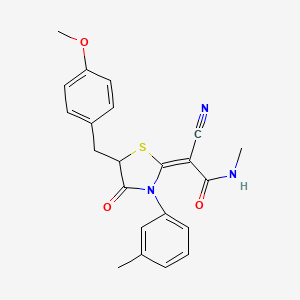

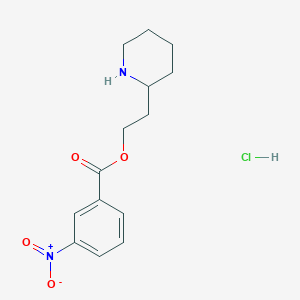
![2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2612674.png)
![3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2612676.png)

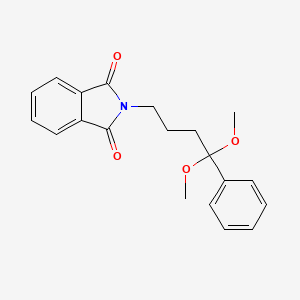
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)
![7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2612680.png)